molecular formula C21H17FO4 B4997818 3-(2-(4-Fluorophenyl)-2-oxoethoxy)-7,8,9,10-tetrahydro-6H-benzo(C)chromen-6-one

3-(2-(4-Fluorophenyl)-2-oxoethoxy)-7,8,9,10-tetrahydro-6H-benzo(C)chromen-6-one

Cat. No.: B4997818
M. Wt: 352.4 g/mol
InChI Key: XRADAGGBAHFMIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the benzo[c]chromen-6-one family, characterized by a fused tricyclic scaffold. The substituent at position 3 consists of a 2-(4-fluorophenyl)-2-oxoethoxy group, which introduces both aromatic (4-fluorophenyl) and electron-withdrawing (oxo) properties.

Properties

IUPAC Name

3-[2-(4-fluorophenyl)-2-oxoethoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FO4/c22-14-7-5-13(6-8-14)19(23)12-25-15-9-10-17-16-3-1-2-4-18(16)21(24)26-20(17)11-15/h5-11H,1-4,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRADAGGBAHFMIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(C=C(C=C3)OCC(=O)C4=CC=C(C=C4)F)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-Fluorophenyl)-2-oxoethoxy)-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one typically involves multi-step reactions. One common method includes the condensation of β-naphthol, aromatic aldehydes, and 4-hydroxycoumarin using a catalyst such as melamine trisulfonic acid under solvent-free conditions . This method is efficient and yields the desired product in good to excellent yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes with optimizations for scale-up. The use of solid acid catalysts and solvent-free conditions can be advantageous for industrial applications due to their cost-effectiveness and environmental benefits.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-Fluorophenyl)-2-oxoethoxy)-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce ketone groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

3-(2-(4-Fluorophenyl)-2-oxoethoxy)-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-(4-Fluorophenyl)-2-

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The benzo[c]chromen-6-one core is common across derivatives, with variations in the substituent at position 3 dictating functional properties:

Table 1: Structural and Functional Comparison of Key Derivatives

Compound Name Substituent at Position 3 Key Applications/Properties
Target Compound 2-(4-Fluorophenyl)-2-oxoethoxy Inferred: Potential fluorescence/PDE2 modulation due to fluorophenyl and oxo groups.
THU-OH (3-Hydroxy-7,8,9,10-tetrahydro derivative) Hydroxyl Selective Fe³⁺ fluorescence sensor ("turn-off"); high cell permeability due to lipophilicity .
Urolithin B (URO-B) Hydroxyl (unsaturated core) Fe³⁺ sensing; lower lipophilicity vs. THU-OH .
4c (PDE2 inhibitor) Alkoxy (optimal ~C5 chain) IC₅₀ = 34.35 µM for PDE2 inhibition .
3-(6-Bromohexyloxy) derivative (Compound 6) 6-Bromohexyloxy Synthetic intermediate; no reported bioactivity .
3-(2-Oxopropoxy) derivative 2-Oxopropoxy Unknown activity; structural similarity to target compound .
Key Observations:
  • Oxo Group : The electron-withdrawing oxo group in the ethoxy chain could influence electronic properties, altering binding interactions in metal sensing or enzyme inhibition.

Fluorescence Sensing of Metal Ions

THU-OH and URO-B demonstrate selective "on-off" fluorescence quenching with Fe³⁺ in aqueous and cellular environments. The saturated tetrahydro ring in THU-OH enhances lipophilicity, enabling efficient cellular uptake, while URO-B (unsaturated) shows faster signal attenuation .

Table 2: Fluorescence Properties of Select Derivatives

Compound Fe³⁺ Sensitivity Cell Permeability Key Mechanism
THU-OH High High Lipophilicity-driven uptake
URO-B Moderate Moderate Unsaturated core

Phosphodiesterase 2 (PDE2) Inhibition

Derivatives with alkoxy substituents (e.g., 4c) show enhanced PDE2 inhibition compared to hydroxylated leads. Optimal activity is observed with ~C5 alkoxy chains, suggesting steric and hydrophobic interactions are critical . The target compound’s aromatic substituent may deviate from this trend, but its oxo group could introduce hydrogen-bonding interactions with the PDE2 active site.

Table 3: PDE2 Inhibitory Activity (IC₅₀ Values)

Compound IC₅₀ (µM) Substituent Type
Lead (THU-OH) 93.24 Hydroxyl
4c 34.35 C5 Alkoxy
Target Not reported Aromatic oxoethoxy

Q & A

How can the synthesis of this compound be optimized for high yield and purity?

Basic Research Question
Methodological Answer :
Synthesis typically involves multi-step protocols, including nucleophilic substitution or coupling reactions. For example:

Step 1 : React 7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one with a fluorophenyl-containing reagent (e.g., 4-fluorophenylglyoxal) under alkaline conditions to form the oxoethoxy bridge .

Step 2 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials.

Step 3 : Characterize intermediates using ¹H/¹³C NMR and HRMS to confirm structural integrity .
Key Optimization : Adjust reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for core:reagent) to minimize side products. Use anhydrous solvents (e.g., DMF) to enhance reactivity .

What analytical methods are critical for confirming the compound’s structure and purity?

Basic Research Question
Methodological Answer :

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, chromenone carbonyl at δ 5.8 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and confirms the oxoethoxy linker’s conformation .
  • HPLC-PDA : Quantifies purity (>95%) using a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm .

How should researchers design experiments to assess its biological activity (e.g., anticancer or anti-inflammatory effects)?

Advanced Research Question
Methodological Answer :

  • In Vitro Assays :
    • MTT Assay : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM for 48 hours .
    • Enzyme Inhibition : Evaluate COX-2 or NF-κB inhibition using ELISA kits .
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only negative controls .
  • Data Analysis : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values .

How can pharmacokinetic properties (ADME) be evaluated preclinically?

Advanced Research Question
Methodological Answer :

  • Absorption : Perform Caco-2 cell monolayer assays to predict intestinal permeability .
  • Metabolism : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS .
  • Excretion : Administer a single dose (10 mg/kg) to rodents and collect plasma/urine samples over 24 hours for HPLC quantification .

How to resolve contradictions in reported biological activity data?

Advanced Research Question
Methodological Answer :

  • Source Analysis : Compare assay conditions (e.g., cell line variability, serum concentration in media) .
  • Compound Stability : Test degradation under assay conditions (e.g., pH 7.4 buffer, 37°C) using UV-Vis spectroscopy .
  • Statistical Validation : Apply ANOVA with post-hoc tests to confirm reproducibility across replicates .

What mechanistic studies elucidate its interaction with biological targets?

Advanced Research Question
Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to COX-2 (PDB ID: 5IKT) or estrogen receptors .
  • Western Blotting : Quantify protein expression (e.g., Bcl-2, Bax) in treated cells to confirm apoptosis pathways .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized targets .

How to evaluate toxicity and establish safe handling protocols?

Basic Research Question
Methodological Answer :

  • In Vitro Toxicity : Test on non-cancerous cells (e.g., HEK293) to determine selectivity indices .
  • In Vivo LD₅₀ : Administer escalating doses (10–500 mg/kg) to rodents, monitoring for acute toxicity over 14 days .
  • Safety Protocols : Use fume hoods, nitrile gloves, and LC-MS-grade solvents during synthesis .

What computational approaches predict structure-activity relationships (SAR)?

Advanced Research Question
Methodological Answer :

  • QSAR Modeling : Use MOE or Schrodinger to correlate substituents (e.g., fluorophenyl position) with bioactivity .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to identify reactive sites (e.g., carbonyl groups) .

How to assess environmental stability and degradation pathways?

Advanced Research Question
Methodological Answer :

  • Photodegradation : Expose to UV light (254 nm) and monitor by HPLC-UV .
  • Hydrolysis : Incubate in buffers (pH 2–12) at 37°C and quantify parent compound degradation .

What regulatory guidelines apply to preclinical development?

Basic Research Question
Methodological Answer :

  • OECD Guidelines : Follow Test No. 423 (acute oral toxicity) and 471 (genotoxicity) .
  • ICH Standards : Validate analytical methods per ICH Q2(R1) for accuracy, precision, and linearity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-(4-Fluorophenyl)-2-oxoethoxy)-7,8,9,10-tetrahydro-6H-benzo(C)chromen-6-one
Reactant of Route 2
Reactant of Route 2
3-(2-(4-Fluorophenyl)-2-oxoethoxy)-7,8,9,10-tetrahydro-6H-benzo(C)chromen-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.